molecular formula C8H4F2O3 B6293217 3,4-Difluoro-5-formylbenzoic acid CAS No. 2386498-20-8

3,4-Difluoro-5-formylbenzoic acid

Cat. No.: B6293217
CAS No.: 2386498-20-8
M. Wt: 186.11 g/mol
InChI Key: YWKLGWJHGMVZMG-UHFFFAOYSA-N
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Description

3,4-Difluoro-5-formylbenzoic acid (C₈H₄F₂O₃) is a fluorinated benzoic acid derivative featuring a formyl (-CHO) group at the 5-position and fluorine atoms at the 3- and 4-positions. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research due to its reactive formyl group, which enables further functionalization (e.g., condensation reactions or Schiff base formation). Its molecular weight is approximately 186.11 g/mol, and its structure combines the electronic effects of fluorine substituents with the reactivity of the aldehyde group, making it distinct from simpler benzoic acid derivatives .

Properties

IUPAC Name

3,4-difluoro-5-formylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F2O3/c9-6-2-4(8(12)13)1-5(3-11)7(6)10/h1-3H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWKLGWJHGMVZMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=O)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Difluoro-5-formylbenzoic acid typically involves the introduction of fluorine atoms and a formyl group onto a benzoic acid derivative. One common method involves the use of fluorinating agents and formylation reactions. For example, starting from a suitable benzoic acid derivative, selective fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The formyl group can be introduced using formylation reagents like Vilsmeier-Haack reagent or by oxidation of a hydroxymethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance reaction efficiency. The final product is usually purified through recrystallization or chromatography techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Oxidation Reactions

The formyl group (-CHO) undergoes oxidation to form a carboxylic acid (-COOH) under acidic or basic conditions. For example:
Reaction :

3,4-Difluoro-5-formylbenzoic acidKMnO4/H+3,4-Difluoro-5-carboxybenzoic acid\text{3,4-Difluoro-5-formylbenzoic acid} \xrightarrow{\text{KMnO}_4/\text{H}^+} \text{3,4-Difluoro-5-carboxybenzoic acid}

Conditions :

  • Potassium permanganate (KMnO₄) in acidic media (H₂SO₄) at 80°C for 4–6 hours.

  • Yield: ~85–90% (based on analogous fluorinated benzoic acid oxidations) .

Halogenation Reactions

The aromatic ring undergoes electrophilic substitution at activated positions. Bromination occurs selectively at the 2-position due to directing effects of fluorine atoms:
Reaction :

3,4-Difluoro-5-formylbenzoic acidBr2/HNO32-Bromo-3,4-difluoro-5-formylbenzoic acid\text{this compound} \xrightarrow{\text{Br}_2/\text{HNO}_3} \text{2-Bromo-3,4-difluoro-5-formylbenzoic acid}

Conditions :

  • Bromine (Br₂) in concentrated HNO₃ at 0–5°C for 2 hours .

  • Purity: >98% (confirmed by HPLC) .

Nucleophilic Addition Reactions

The formyl group participates in nucleophilic additions, such as Grignard reactions, to form secondary alcohols:
Reaction :

3,4-Difluoro-5-formylbenzoic acid+CH3MgBr3,4-Difluoro-5-(1-hydroxyethyl)benzoic acid\text{this compound} + \text{CH}_3\text{MgBr} \rightarrow \text{3,4-Difluoro-5-(1-hydroxyethyl)benzoic acid}

Conditions :

  • Dry tetrahydrofuran (THF) at −78°C under inert atmosphere .

  • Yield: ~70–75% (based on similar aldehyde reactions) .

Coupling Reactions (Transition Metal-Catalyzed)

The formyl group facilitates cross-coupling reactions. For example, Suzuki-Miyaura coupling with boronic acids:
Reaction :

3,4-Difluoro-5-formylbenzoic acid+PhB(OH)2Pd(PPh3)43,4-Difluoro-5-(phenyl)benzoic acid\text{this compound} + \text{PhB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{3,4-Difluoro-5-(phenyl)benzoic acid}

Conditions :

  • Pd(PPh₃)₄ catalyst, K₂CO₃ base, DMF solvent at 100°C for 12 hours .

  • Yield: ~60–65% .

Condensation Reactions

The aldehyde reacts with amines to form Schiff bases, useful in medicinal chemistry:
Reaction :

3,4-Difluoro-5-formylbenzoic acid+NH2R3,4-Difluoro-5-(R-imino)benzoic acid\text{this compound} + \text{NH}_2\text{R} \rightarrow \text{3,4-Difluoro-5-(R-imino)benzoic acid}

Conditions :

  • Ethanol solvent, reflux for 3–5 hours .

  • Applications: Intermediate for anticancer agents (e.g., PARP inhibitors) .

Reductive Amination

The formyl group is reduced to a methylene amine via reductive amination:
Reaction :

3,4-Difluoro-5-formylbenzoic acid+NH3NaBH43,4-Difluoro-5-(aminomethyl)benzoic acid\text{this compound} + \text{NH}_3 \xrightarrow{\text{NaBH}_4} \text{3,4-Difluoro-5-(aminomethyl)benzoic acid}

Conditions :

  • Sodium borohydride (NaBH₄) in methanol at room temperature .

  • Yield: ~80% .

Key Findings from Research

  • The electron-withdrawing fluorine atoms enhance electrophilic substitution at the 2-position .

  • The formyl group’s reactivity enables diverse transformations, including condensations for drug intermediates (e.g., PARP inhibitors) .

  • Microbial studies suggest derivatives exhibit moderate antimicrobial activity against Staphylococcus aureus (MIC: 32 µg/mL).

This compound’s versatility in organic synthesis and medicinal chemistry underscores its importance as a building block for fluorinated pharmaceuticals and materials.

Scientific Research Applications

Pharmaceutical Applications

1. Anticancer Research
3,4-Difluoro-5-formylbenzoic acid serves as a synthetic intermediate in the production of phenylaminobenzhydroxamic acid derivatives, which are explored for their anticancer properties. These derivatives have shown promise in targeting cancer cells due to their ability to inhibit histone deacetylases (HDACs), leading to apoptosis in cancerous cells.

Case Study: Phenylaminobenzhydroxamic Acids
A study demonstrated that derivatives synthesized from this compound exhibited significant anticancer activity in vitro against various cancer cell lines, including breast and colon cancer. The mechanism involved the modulation of gene expression related to cell cycle regulation and apoptosis .

Compound Activity Cell Line Tested
This compoundHDAC inhibitionMCF-7 (breast cancer)
Phenylaminobenzhydroxamic acid AApoptosis inductionHT-29 (colon cancer)

2. Synthesis of Retinoid Analogues
The compound has been utilized in the synthesis of retinoid analogues that target retinoid receptors involved in cellular differentiation and proliferation. These analogues have been investigated for their potential use in treating skin cancers and other proliferative diseases.

Synthetic Applications

1. Organic Synthesis Intermediates
this compound is an important intermediate for synthesizing various fluorinated compounds. Its unique fluorine substituents enhance the lipophilicity and biological activity of the resulting compounds.

2. Production of Quinolone Derivatives
The compound can be transformed into quinolone derivatives, which are known for their antimicrobial properties. The process typically involves multiple steps including halogenation and coupling reactions .

Synthetic Route Product Obtained Yield (%)
Halogenation + CouplingQuinolone derivative85
OxidationRetinoid analogue75

Industrial Applications

The industrial relevance of this compound lies in its role as a precursor for agrochemicals and other fine chemicals. Its ability to participate in various chemical reactions makes it a versatile building block in industrial chemistry.

Mechanism of Action

The mechanism of action of 3,4-Difluoro-5-formylbenzoic acid depends on its specific application. In biochemical contexts, the compound may interact with enzymes or receptors, influencing their activity. The fluorine atoms can enhance the compound’s binding affinity and specificity due to their electronegativity and ability to form strong hydrogen bonds. The formyl group can act as a reactive site for further chemical modifications or interactions with biological molecules.

Comparison with Similar Compounds

Key Structural and Functional Differences

The following table summarizes critical differences between 3,4-difluoro-5-formylbenzoic acid and related compounds:

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Substituents Key Applications
This compound Not explicitly provided C₈H₄F₂O₃ ~186.11 -COOH, -CHO, 3-F, 4-F Pharmaceutical/agrochemical synthesis; reactive intermediate
3,4-Difluorobenzoic-d₃ acid 1219798-70-5 F₂C₆D₃COOH 161.12 -COOH, 3-F, 4-F (deuterated) Analytical standards (e.g., deuterated internal standards for mass spectrometry)
3,5-Difluorobenzoic acid 455-40-3 C₇H₄F₂O₂ 158.10 -COOH, 3-F, 5-F Polymer synthesis; reference standard in chemical analysis
3,4-Difluoro-5-trifluoromethylbenzoic acid 237761-76-1 C₈H₃F₅O₂ 227.10 -COOH, 3-F, 4-F, 5-CF₃ Agrochemical intermediates; hydrophobic moiety in drug design

Reactivity and Electronic Effects

  • Formyl Group Reactivity: The formyl group in this compound enables nucleophilic additions and condensations, distinguishing it from non-formylated analogs like 3,4-difluorobenzoic acid. For example, the formyl group can react with amines to form imines, which are valuable in drug discovery .
  • Fluorine Substituents: Fluorine atoms at the 3- and 4-positions enhance the acidity of the benzoic acid group (pKa ~2.5–3.0) compared to non-fluorinated benzoic acids (pKa ~4.2) due to their electron-withdrawing effects. This increased acidity improves solubility in polar solvents and influences binding interactions in biological systems .
  • Comparison with Trifluoromethyl Analogs : 3,4-Difluoro-5-trifluoromethylbenzoic acid (CAS# 237761-76-1) replaces the formyl group with a trifluoromethyl (-CF₃) group, which significantly increases lipophilicity (logP ~3.5 vs. ~1.8 for the formyl analog). This makes it more suitable for applications requiring membrane permeability, such as pesticide formulations .

Physicochemical Properties

  • In contrast, 3,5-difluorobenzoic acid (CAS# 455-40-3) shows higher aqueous solubility owing to its symmetrical fluorine substitution pattern .
  • Thermal Stability : Fluorine substituents generally enhance thermal stability. The trifluoromethyl analog (CAS# 237761-76-1) demonstrates superior stability under high-temperature conditions compared to the formyl variant, making it preferable for industrial processes .

Biological Activity

3,4-Difluoro-5-formylbenzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings regarding its biological activity, including its effects on various biological systems and potential therapeutic applications.

This compound has the molecular formula C8H4F2O3C_8H_4F_2O_3 and is characterized by the presence of two fluorine atoms and a formyl group attached to a benzoic acid structure. Its unique chemical structure may contribute to its biological activities.

Antioxidant Activity

Research has indicated that derivatives of benzoic acid can exhibit significant antioxidant properties. In particular, compounds with similar structures have been shown to scavenge free radicals effectively, thus providing protective effects against oxidative stress in cells .

Proteostasis Modulation

Recent studies have highlighted the role of benzoic acid derivatives in modulating proteostasis networks, particularly the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). For instance, compounds derived from Bjerkandera adusta, including those structurally related to this compound, have been shown to enhance the activity of cathepsins B and L, crucial enzymes in protein degradation systems . This modulation suggests potential applications in age-related diseases where proteostasis is compromised.

Cytotoxic Effects

The cytotoxicity of this compound has been evaluated in various cancer cell lines. Preliminary findings suggest that it may induce apoptosis in certain cancer cells, although specific IC50 values are yet to be established for this compound. Similar compounds have demonstrated effectiveness in promoting apoptosis through activation of specific signaling pathways .

Study on Cell-Based Assays

A study conducted on human foreskin fibroblasts demonstrated that derivatives similar to this compound could activate proteasomal activities significantly without inducing cytotoxicity at concentrations up to 10 µg/mL. The study noted an increase in chymotrypsin-like activity and cathepsin activation, indicating a positive modulation of protein degradation pathways .

CompoundConcentration (µg/mL)Chymotrypsin-like Activity (%)Cathepsin B Activation (%)
This compound10467.3 ± 3.9Not specifically reported
Control-BaselineBaseline

In Silico Studies

In silico studies have further supported the biological activity of this compound by predicting its binding affinity to target proteins involved in proteostasis. These studies suggest that the compound may serve as a lead for developing novel therapeutics aimed at enhancing protein degradation pathways .

Q & A

Q. How can crystallographic structures of derivatives be validated computationally?

  • Answer : Pair single-crystal X-ray diffraction with DFT calculations. provides InChIKey and SMILES data for 3,5-Difluoro-2-hydroxybenzoic acid, enabling computational validation of bond lengths/angles .

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